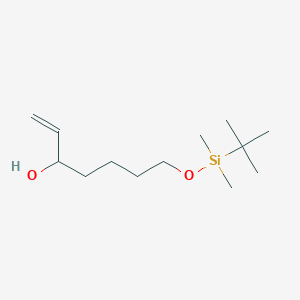
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol is an organic compound that features a heptenol backbone with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is commonly used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: The TBDMS protecting group can be removed under acidic conditions or using fluoride ions (e.g., TBAF - Tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: PCC, DMP, Acetonitrile, Room temperature
Reduction: LiAlH4, Ether, Room temperature
Substitution: TBAF, THF (Tetrahydrofuran), Room temperature
Major Products Formed
Oxidation: Ketones or Aldehydes
Reduction: Alcohols or Alkanes
Substitution: Free hydroxyl group after deprotection
Applications De Recherche Scientifique
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of drug candidates and the study of drug metabolism.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol primarily involves its role as a protecting group in organic synthesis. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites of the molecule. The protecting group can be removed under specific conditions, revealing the free hydroxyl group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-((tert-Butyldimethylsilyl)oxy)heptanal
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- 7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-one
Uniqueness
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol is unique due to its specific structure, which combines a heptenol backbone with a TBDMS protecting group. This combination provides stability and reactivity, making it a valuable intermediate in various synthetic applications. Its ability to undergo multiple types of reactions and its role in protecting hydroxyl groups set it apart from other similar compounds.
Propriétés
Numéro CAS |
154672-42-1 |
|---|---|
Formule moléculaire |
C₁₃H₂₈O₂Si |
Poids moléculaire |
244.45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















